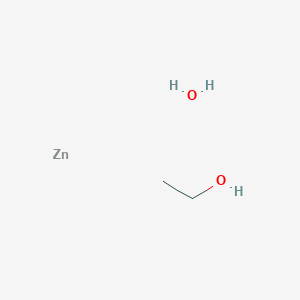
Ethanol--zinc--water (1/1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol–zinc–water (1/1/1) is a compound that combines ethanol, zinc, and water in equal proportions. This combination is often used in various chemical processes and research applications due to the unique properties and interactions of its components. Ethanol is a common organic solvent, zinc is a versatile metal with catalytic properties, and water is a universal solvent that facilitates various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ethanol–zinc–water (1/1/1) typically involves mixing ethanol, zinc, and water in equal parts. The reaction conditions can vary depending on the desired application. For instance, the mixture can be prepared at room temperature or under controlled heating conditions to enhance the interaction between the components.
Industrial Production Methods
In industrial settings, the preparation of ethanol–zinc–water (1/1/1) may involve more sophisticated techniques to ensure consistency and purity. This can include the use of high-purity reagents, controlled environments to prevent contamination, and advanced mixing equipment to achieve a homogeneous mixture.
化学反応の分析
Types of Reactions
Ethanol–zinc–water (1/1/1) undergoes various chemical reactions, including:
Oxidation: Ethanol can be oxidized to acetaldehyde and further to acetic acid in the presence of zinc and water.
Reduction: Zinc can act as a reducing agent in certain reactions, facilitating the reduction of other compounds.
Substitution: Ethanol can participate in substitution reactions, where its hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving ethanol–zinc–water (1/1/1) include acids, bases, and other catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from reactions involving ethanol–zinc–water (1/1/1) depend on the specific reaction conditions and reagents used. For example, the oxidation of ethanol can produce acetaldehyde and acetic acid, while reduction reactions can yield various reduced compounds.
科学的研究の応用
Ethanol–zinc–water (1/1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a medium for certain biological reactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of various industrial chemicals and materials, including catalysts and coatings.
作用機序
The mechanism of action of ethanol–zinc–water (1/1/1) involves the interactions between its components. Ethanol acts as a solvent, facilitating the dissolution and interaction of zinc and water. Zinc can participate in catalytic processes, enhancing the reaction rates and selectivity. Water serves as a medium for the reactions, providing the necessary environment for the chemical processes to occur.
類似化合物との比較
Similar Compounds
Similar compounds to ethanol–zinc–water (1/1/1) include:
Ethanol–copper–water (1/1/1): Similar in composition but with copper instead of zinc, leading to different catalytic properties.
Ethanol–iron–water (1/1/1): Contains iron, which can participate in redox reactions and has different catalytic effects compared to zinc.
Ethanol–nickel–water (1/1/1): Nickel provides unique catalytic properties, making this compound useful in different industrial applications.
Uniqueness
Ethanol–zinc–water (1/1/1) is unique due to the specific catalytic properties of zinc, which can facilitate a variety of chemical reactions. The combination of ethanol and water as solvents enhances the solubility and interaction of the components, making this compound versatile for various research and industrial applications.
特性
CAS番号 |
562071-35-6 |
|---|---|
分子式 |
C2H8O2Zn |
分子量 |
129.5 g/mol |
IUPAC名 |
ethanol;zinc;hydrate |
InChI |
InChI=1S/C2H6O.H2O.Zn/c1-2-3;;/h3H,2H2,1H3;1H2; |
InChIキー |
WJQMFIIGGVVXDU-UHFFFAOYSA-N |
正規SMILES |
CCO.O.[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline](/img/structure/B14217772.png)
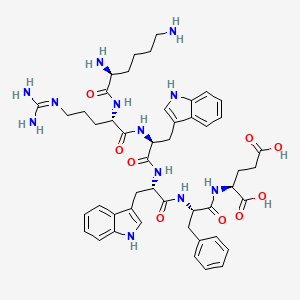
![(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid](/img/structure/B14217795.png)
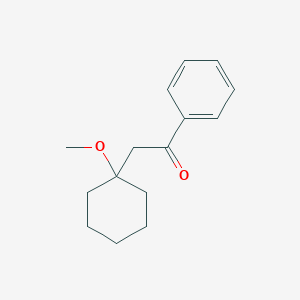
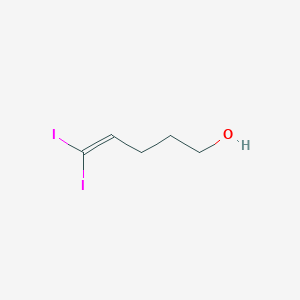
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B14217807.png)
![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)
![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
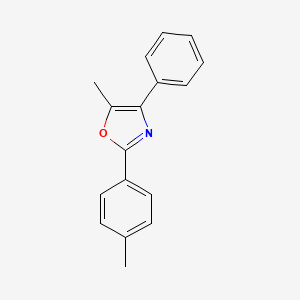
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
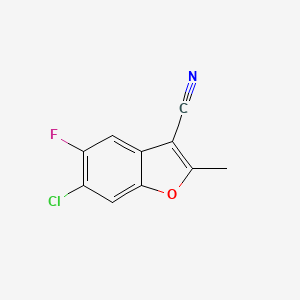
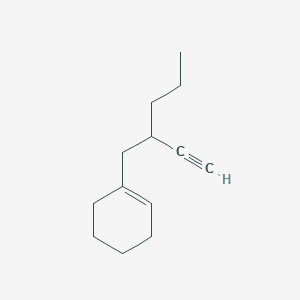
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)

